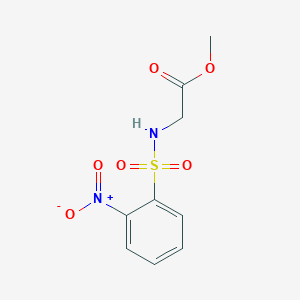
Methyl 2-(2-nitrobenzenesulfonamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(2-nitrophenyl)sulfonyl]glycinate is an organic compound that belongs to the class of sulfonyl glycinates It is characterized by the presence of a nitrophenyl group attached to a sulfonyl moiety, which is further connected to a glycine ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-nitrobenzenesulfonamido)acetate typically involves the reaction of glycine methyl ester with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amino group of glycine methyl ester attacks the sulfonyl chloride, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[(2-nitrophenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Reduction: Methyl N-[(2-aminophenyl)sulfonyl]glycinate.
Substitution: Depending on the nucleophile, various substituted sulfonyl glycinates.
Hydrolysis: N-[(2-nitrophenyl)sulfonyl]glycine.
Aplicaciones Científicas De Investigación
Methyl N-[(2-nitrophenyl)sulfonyl]glycinate has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-nitrobenzenesulfonamido)acetate largely depends on its chemical reactivity. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The sulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-[(2-aminophenyl)sulfonyl]glycinate: Similar structure but with an amino group instead of a nitro group.
Methyl N-[(2-chlorophenyl)sulfonyl]glycinate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl N-[(2-nitrophenyl)sulfonyl]glycinate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to its analogs. The nitro group can undergo reduction to form an amino group, providing a versatile intermediate for further chemical modifications.
Propiedades
Fórmula molecular |
C9H10N2O6S |
|---|---|
Peso molecular |
274.25 g/mol |
Nombre IUPAC |
methyl 2-[(2-nitrophenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C9H10N2O6S/c1-17-9(12)6-10-18(15,16)8-5-3-2-4-7(8)11(13)14/h2-5,10H,6H2,1H3 |
Clave InChI |
LDMGQCBNJVSAQZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














